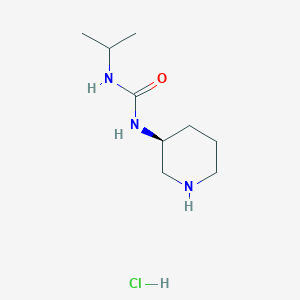![molecular formula C9H16ClNO2 B2462468 Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride CAS No. 2490430-15-2](/img/structure/B2462468.png)
Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride” is a related compound with a molecular weight of 205.68 . It’s stored at 4 degrees Celsius and is in oil form .
Molecular Structure Analysis
The InChI code for “methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride” is 1S/C9H15NO2.ClH/c1-12-8(11)7-2-5-10-9(6-7)3-4-9;/h7,10H,2-6H2,1H3;1H .Physical and Chemical Properties Analysis
“Methyl 4-azaspiro[2.5]octane-7-carboxylate hydrochloride” is an oil that’s stored at 4 degrees Celsius . “Methyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate; trifluoroacetic acid” is a powder stored at room temperature .Aplicaciones Científicas De Investigación
Diversity-Oriented Synthesis of Azaspirocycles
- Research Focus : Multicomponent condensation processes involving compounds like N-diphenylphosphinoylimines, alkynes, and zirconocene hydrochloride, lead to the formation of omega-unsaturated dicyclopropylmethylamines. These are further used to synthesize heterocyclic 5-azaspiro compounds like 5-azaspiro[2.4]heptanes, [2.5]octanes, and [2.6]nonanes.
- Application : These compounds, including functionalized pyrrolidines, piperidines, and azepines, are significant for chemistry-driven drug discovery due to their structural diversity and potential biological activity.
- Source : (Wipf, Stephenson, & Walczak, 2004).
Synthesis of Novel Dipeptide Synthons
- Research Focus : The synthesis of related compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been achieved. These compounds are novel dipeptide synthons, useful in peptide synthesis.
- Application : They have been successfully employed in the preparation of complex peptides, showcasing their utility in peptide synthesis.
- Source : (Suter, Stoykova, Linden, & Heimgartner, 2000).
Synthesis of Multifunctional Modules for Drug Discovery
- Research Focus : New classes of thia/oxa-azaspiro[3.4]octanes have been synthesized. These spirocycles are designed to be novel, multifunctional, and structurally diverse modules for drug discovery.
- Application : Their potential use in the creation of new pharmaceuticals is significant, as they offer a variety of functional groups and stereochemistry for interaction with biological targets.
- Source : (Li, Rogers-Evans, & Carreira, 2013).
Electrophilic Amination in Organic Synthesis
- Research Focus : Studies on the reactions of 1-oxa-2-azaspiro[2.5]octane with various C-H acidic compounds have been explored. This involves introducing a 1-hydroxycyclohexylamino group and subsequent stabilisation reactions.
- Application : These reactions offer a pathway to synthesize complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry.
- Source : (Andreae, Schmitz, Wulf, & Schulz, 1992).
Novel HER-2 Sheddase Inhibitors
- Research Focus : A novel class of compounds, including (6S,7S)-N-hydroxy-6-carboxamide-5-azaspiro[2.5]octane-7-carboxamides, has been identified as potent and selective inhibitors of human epidermal growth factor receptor-2 (HER-2) sheddase.
- Application : These compounds have shown promise in cancer treatment, decreasing tumor size and potentiating the effects of certain cancer drugs in vivo.
- Source : (Yao et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-8(11)7-5-9(10-6-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUIVQYFVJGDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2(CCC2)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2462387.png)
![2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-5-[(2-fluorobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2462389.png)
![N-cycloheptyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2462390.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-(3-{8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}propyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2462392.png)





![Ethyl 2-[2-[2-(3,5-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2462400.png)
![Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-](/img/structure/B2462401.png)


![N-(3-methoxyphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2462408.png)
